3-(Benzenesulfonyl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c21-16-7-4-8-17-19(16)22-20(28-17)24-12-10-23(11-13-24)18(25)9-14-29(26,27)15-5-2-1-3-6-15/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAMWEJNSXRRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(benzenesulfonyl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one exhibit significant antimicrobial properties. The benzothiazole moiety is known for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
Anticancer Properties
The compound has been studied for its potential anticancer activity. Similar compounds have demonstrated the ability to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. The mechanism may involve the modulation of signaling pathways that lead to apoptosis in cancer cells .
Neurological Applications
Due to the presence of the piperazine moiety, this compound may also have neuropharmacological applications. Studies suggest that derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial properties of benzothiazole derivatives. The results indicated that compounds structurally similar to our target compound exhibited significant antibacterial effects against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study 2: Anticancer Activity
In vitro studies have shown that related compounds can induce apoptosis in breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the benzothiazole ring undergoes nucleophilic substitution under basic or acidic conditions. For example:
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Hydrolysis :
Reaction with aqueous NaOH yields a hydroxyl derivative via replacement of the chlorine atom with a hydroxyl group.
Reaction :Conditions: Reflux in ethanol/water (1:1) at 80°C for 6–8 hours .
-
Amination :
Substitution with amines (e.g., methylamine) produces secondary amine derivatives.
Sulfonyl Group Oxidation
The benzenesulfonyl group (-SO₂-) is resistant to further oxidation under mild conditions but can be oxidized to sulfonic acid derivatives using strong oxidizing agents like KMnO₄ in acidic media.
Reduction of Piperazine Ring
The piperazine nitrogen can be reduced using H₂/Pd-C or NaBH₄, leading to saturation of the ring and potential changes in bioactivity.
Coupling Reactions
The piperazine nitrogen participates in coupling reactions with electrophilic agents. For instance:
-
Acylation :
Reaction with acetyl chloride forms an N-acetylated derivative.
Reaction :Conditions: Anhydrous dichloromethane, 0–5°C, triethylamine as a base.
Hydrolysis of the Propan-1-one Moiety
The ketone group in the propan-1-one chain can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
Interaction with Biological Targets
While not a traditional chemical reaction, the compound’s non-covalent interactions with enzymes or receptors are critical. For example:
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Hydrogen bonding : The sulfonyl oxygen and benzothiazole nitrogen form hydrogen bonds with amino acid residues in biological targets .
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π-π stacking : The aromatic benzothiazole ring interacts with hydrophobic pockets in proteins.
Stability Under Environmental Conditions
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Thermal Stability : Decomposes above 250°C, releasing SO₂ and HCl gases.
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Photostability : UV light induces cleavage of the benzothiazole ring, forming chlorinated byproducts.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Estimated based on structural similarity to G856-9066 .
Substituent Effects on Physicochemical Properties
- Benzothiazole Modifications: Chloro (Target): Increases lipophilicity (logP ~3.0–3.5 estimated) compared to methoxy-substituted analogs (e.g., ZINC8601670, logP 3.0) . Chloro groups may enhance metabolic stability but reduce aqueous solubility.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the piperazine and benzothiazole moieties in this compound?
- Methodology :
- The piperazine ring can be synthesized via nucleophilic substitution using 4-chloro-1,3-benzothiazole derivatives and a substituted piperazine precursor. For example, coupling 4-chloro-1,3-benzothiazole with 1-(piperazin-1-yl)propan-1-one under reflux conditions in anhydrous DMF with a base (e.g., KCO) facilitates ring formation .
- The benzenesulfonyl group can be introduced via sulfonation using benzenesulfonyl chloride in dichloromethane with triethylamine as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Key Considerations :
- Use inert atmosphere (N) to prevent oxidation of intermediates.
- Purify intermediates via column chromatography (silica gel, gradient elution) to isolate high-purity products .
Q. How can HPLC-UV be optimized for quantifying this compound in reaction mixtures?
- Methodology :
- Column: C18 reverse-phase column (4.6 × 250 mm, 5 µm).
- Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry.
- UV detection: 254 nm (optimal for aromatic and sulfonyl groups) .
- Validation Parameters :
- Linearity: 0.1–100 µg/mL (R > 0.99).
- Recovery: >95% for spiked samples.
- Limit of detection (LOD): 0.05 µg/mL .
Q. What spectroscopic techniques are critical for structural confirmation?
- Techniques :
- H/C NMR : Assign peaks for the benzenesulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and piperazine protons (δ ~2.5–3.5 ppm). The 4-chloro-benzothiazole moiety shows distinct downfield shifts (δ ~7.8–8.2 ppm) .
- HRMS : Confirm molecular formula (e.g., CHClNOS) with <2 ppm error. Use ESI+ mode for ionization .
- FT-IR : Identify sulfonyl (S=O stretch at ~1350–1150 cm) and carbonyl (C=O at ~1680 cm) groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Approach :
- Variations : Synthesize analogs with substituents on the benzothiazole (e.g., replacing Cl with F or methyl groups) or piperazine (e.g., alkylation or acylation).
- Assays : Test analogs for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. IC values can be determined via competitive binding curves .
- Data Analysis :
- Use molecular docking (e.g., AutoDock Vina) to correlate activity with steric/electronic properties of substituents .
Q. What strategies mitigate side reactions during sulfonation or piperazine coupling?
- Challenges :
- Sulfonation : Over-sulfonation may occur, leading to di-substituted byproducts. Control stoichiometry (1:1.05 molar ratio of substrate to sulfonyl chloride) and reaction time (<4 hours) .
- Piperazine Coupling : Competitive N-alkylation can occur. Use bulky bases (e.g., DIPEA) to favor nucleophilic substitution over alkylation .
- Purification :
- Remove byproducts via preparative HPLC (C18 column, methanol/water 65:35) .
Q. How can metabolic stability in hepatic microsomes be evaluated?
- Protocol :
- Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer at 37°C.
- Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
- Quantify parent compound depletion via LC-MS/MS. Calculate half-life (t) using first-order kinetics .
- Interpretation :
- t < 30 minutes suggests rapid metabolism; consider structural modifications (e.g., fluorination) to enhance stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
